Ethyl 3-ethoxy-4-iodobenzoate
Overview
Description
Ethyl 3-ethoxy-4-iodobenzoate is a chemical compound with the molecular formula C11H13IO3 . It has a molecular weight of 320.13 . This compound is used in scientific research and is known for its complex structure and diverse applications.
Molecular Structure Analysis
The InChI code for Ethyl 3-ethoxy-4-iodobenzoate is 1S/C11H13IO3/c1-3-14-10-7-8 (5-6-9 (10)12)11 (13)15-4-2/h5-7H,3-4H2,1-2H3
. This code provides a specific description of the compound’s molecular structure.
Scientific Research Applications
Application 1: Synthesis of Biphenyl Derivatives
- Summary of the Application : Ethyl 3-ethoxy-4-iodobenzoate can be used in the synthesis of biphenyl derivatives .
- Methods of Application : This involves a Negishi cross-coupling with intermediates of the type ArMg(tmp)·2LiCl (tmp = trimethylolpropane) .
- Results or Outcomes : The result is the formation of biphenyl derivatives, which are important in various fields, including pharmaceuticals and materials science .
Application 2: Synthesis of Polyfunctional Organometallic Reagents
- Summary of the Application : Ethyl 3-ethoxy-4-iodobenzoate can be used as a starting material in the synthesis of p-carbomethoxyphenylmagnesium bromide .
- Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves reaction with magnesium in the presence of a halogen exchange catalyst .
- Results or Outcomes : The result is the formation of a polyfunctional organometallic reagent that can be used as a building block in the synthesis of complex target molecules .
properties
IUPAC Name |
ethyl 3-ethoxy-4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNVUVRUUNUWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630504 | |
Record name | Ethyl 3-ethoxy-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-ethoxy-4-iodobenzoate | |
CAS RN |
741699-04-7 | |
Record name | Ethyl 3-ethoxy-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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